The Synthesis and Purification of Fospropofol Disodium: A Technical Guide
The Synthesis and Purification of Fospropofol Disodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fospropofol (B1673577) disodium (B8443419), a water-soluble prodrug of the anesthetic agent propofol (B549288), offers significant clinical advantages, including reduced pain on injection and a lower risk of hyperlipidemia. This technical guide provides an in-depth overview of the core synthesis and purification processes for this important pharmaceutical compound, drawing from established methodologies.
I. Synthesis of Fospropofol Disodium
The synthesis of fospropofol disodium typically involves a multi-step process starting from propofol. Several patented methods outline different synthetic routes, primarily focusing on the phosphorylation of the hydroxyl group of propofol. Below are detailed experimental protocols for two prominent methods.
A. Method 1: Two-Step Synthesis via Chloro-intermediary
This method involves the formation of a chloromethyl ether intermediate followed by phosphorylation.
Experimental Protocol:
Step 1: Synthesis of 2-chloromethoxy-1,3-diisopropylbenzene
-
Under a nitrogen atmosphere, dissolve propofol in tetrahydrofuran (B95107) (THF).
-
Add sodium hydroxide (B78521) solid and bromochloromethane (B122714). The molar ratio of bromochloromethane to propofol should be between 5:1 and 7:1.[1]
-
Heat the reaction mixture to 30-40°C and maintain for 6 hours.[1]
-
After cooling to room temperature, filter the mixture.
-
Concentrate the filtrate under vacuum to obtain the crude 2-chloromethoxy-1,3-diisopropylbenzene as a faint yellow oil. A yield of approximately 93% can be expected.[1]
Step 2: Synthesis of Fospropofol Disodium
-
Dissolve the 2-chloromethoxy-1,3-diisopropylbenzene intermediate in 60% phosphoric acid.
-
Add triethylamine (B128534) and tetrabutylammonium (B224687) bromide.
-
Heat the reaction mixture to 90-100°C for 1 hour.[1]
-
Concentrate the solvent and add water.
-
Adjust the pH to 1.5 using 6M hydrochloric acid and extract with diethyl ether.
-
Wash the organic phase with saturated sodium chloride solution and then concentrate.
-
Add water to the residue and adjust the pH to 9 with sodium hydroxide solution.
-
Wash with toluene.
-
Concentrate the aqueous phase and add isopropanol (B130326).
-
Cool the solution to 0°C to induce crystallization.
-
Filter and vacuum-dry the resulting white solid to obtain fospropofol disodium. This step can yield approximately 50% of the final product.[1]
B. Method 2: Synthesis using a Phosphate (B84403) Salt
This alternative route utilizes an alkylamine phosphate for the phosphorylation step.
Experimental Protocol:
-
Generation of O-chloromethyl-2,6-diisopropyl phenol (B47542): React propofol with chlorobromomethane in the presence of an iodide catalyst.[2]
-
Phosphorylation: React the O-chloromethyl-2,6-diisopropyl phenol intermediate with an alkylamine phosphate, such as triethylamine phosphate, in the presence of potassium iodide.[2]
-
The reaction can be carried out in a solvent such as acetonitrile (B52724) or THF.[2]
II. Purification of Fospropofol Disodium
Achieving high purity is critical for pharmaceutical applications. Recrystallization is a common and effective method for the purification of fospropofol disodium.
Experimental Protocol: Recrystallization
-
Dissolve the crude fospropofol disodium in a suitable solvent. A mixture of isopropanol and water is often effective.
-
The crude product can be dissolved by heating.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the white, crystalline fospropofol disodium by filtration.
-
Wash the crystals with a cold solvent, such as cold isopropanol, to remove residual impurities.
-
Dry the purified product under vacuum.
Analytical Methods for Purity Assessment:
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of fospropofol disodium and for identifying and quantifying any impurities. A typical HPLC method would involve a reverse-phase column and a mobile phase consisting of a mixture of acetonitrile and water.[3][4][5][6]
III. Quantitative Data Summary
The following table summarizes key quantitative data from the described synthesis methods.
| Parameter | Method 1 | Method 2 |
| Intermediate Yield | ~93% (2-chloromethoxy-1,3-diisopropylbenzene)[1] | Not explicitly stated |
| Final Product Yield | ~50%[1] | Not explicitly stated |
| Purity | High purity suitable for pharmaceutical use | High purity suitable for pharmaceutical use |
| Key Reagents | Propofol, bromochloromethane, sodium hydroxide, phosphoric acid, triethylamine, tetrabutylammonium bromide[1] | Propofol, chlorobromomethane, iodide catalyst, alkylamine phosphate, potassium iodide[2] |
| Reaction Conditions | Step 1: 30-40°C; Step 2: 90-100°C[1] | Not explicitly stated |
IV. Mechanism of Action: A Prodrug Approach
Fospropofol is a prodrug that is inactive in its administered form. In the body, it is rapidly metabolized by alkaline phosphatases, primarily in the liver, to yield the active anesthetic agent, propofol, along with phosphate and formaldehyde.[7] Propofol then exerts its sedative and hypnotic effects by potentiating the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system. This leads to increased chloride ion conductance into the neuron, hyperpolarization of the cell membrane, and ultimately, neuronal inhibition.
Caption: Metabolic activation of fospropofol and mechanism of action of propofol.
V. Experimental Workflow Visualization
The synthesis and purification process can be visualized as a sequential workflow, from starting materials to the final, purified active pharmaceutical ingredient (API).
Caption: General workflow for the synthesis and purification of fospropofol disodium.
References
- 1. CN102399236A - Synthesis method of fospropofol disodium - Google Patents [patents.google.com]
- 2. CN102382133A - Method for preparing and purifying fospropofol disodium - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. Determination of propofol in blood by HPLC. Comparison of the extraction and precipitation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fospropofol - Wikipedia [en.wikipedia.org]
